2,6-Dimethoxybenzoic acid
Overview
Description
2,6-Dimethoxybenzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, where two methoxy groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its crystalline powder form, which is white to off-white in color .
Mechanism of Action
Target of Action
It is known to be a key intermediate in the preparation of gamma-resorcylic acid, which has been described as having activity against rheumatic fever .
Mode of Action
Its role as an intermediate in the synthesis of gamma-resorcylic acid suggests that it may interact with biological targets in a way that contributes to the anti-rheumatic activity of the latter compound .
Pharmacokinetics
It is known that the compound is hardly soluble in water but soluble in alkali and organic solvents, such as benzene and toluene . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Its role as an intermediate in the synthesis of gamma-resorcylic acid, which has anti-rheumatic activity, suggests that it may contribute to the therapeutic effects of this compound .
Action Environment
The action of 2,6-Dimethoxybenzoic acid can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its availability and efficacy . Additionally, the compound’s polymorphic outcome can be controlled using additives, as demonstrated in a study where polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) were shown to favor the formation of a specific polymorph of the compound in crystallization from water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzoic acid can be synthesized through a multi-step process:
First Step: Using N,N-dimethylformamide (DMF) as a solvent, resorcinol, potassium carbonate, and carbon dioxide react under conditions of 1.3 MPa and 135-137°C for 16.5 hours to produce 2,6-dihydroxybenzoic acid.
Second Step: The 2,6-dihydroxybenzoic acid is then reacted with dimethyl sulfate in an alkaline medium to form 2,6-dihydroxybenzoic acid methyl ester.
Third Step: The methyl ester undergoes base-catalyzed hydrolysis and acidification to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
2,6-Dimethoxybenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including indoles and coumarins.
Biology: It serves as a model compound in studies of polymorphism and crystallization.
Medicine: It is involved in the synthesis of pharmaceutical agents, such as inhibitors of heat-shock protein 90, which are used in cancer treatment.
Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- 2,4-Dimethoxybenzoic acid
- 3,5-Dimethoxybenzoic acid
- 4-Methoxybenzoic acid
Comparison: 2,6-Dimethoxybenzoic acid is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity patterns .
Properties
IUPAC Name |
2,6-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZFBDREVRUHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046999 | |
Record name | 2,6-Dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,6-Dimethoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1466-76-8 | |
Record name | 2,6-Dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1466-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dimethoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-DIMETHOXYBENZOIC ACID | |
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Record name | Benzoic acid, 2,6-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,6-Dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.533 | |
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Record name | 2,6-DIMETHOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6B3P1LO43 | |
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Record name | 2,6-Dimethoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 °C | |
Record name | 2,6-Dimethoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 2,6-Dimethoxybenzoic acid is C9H10O4 and its molecular weight is 182.17 g/mol. []
ANone: Various spectroscopic techniques have been employed to characterize this compound. These include:
- NMR Spectroscopy (1H and 13C): NMR studies help determine the number and type of protons and carbon atoms in the molecule, providing information about its structure and conformation. Studies have used selective decoupling techniques on 13C NMR spectra to confirm structural assignments. [, ]
- FTIR Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic vibrational frequencies. The presence of the carboxylic acid group, aromatic ring, and methoxy groups are readily identifiable. []
- Mass Spectrometry (MS and MSn): MS provides information about the molecular weight and fragmentation pattern of the molecule. MSn experiments have been particularly useful in understanding the mechanism of palladium-mediated reactions involving this compound. [, ]
A: The molecule exhibits a non-planar structure due to the steric hindrance caused by the two methoxy groups at the ortho positions. This forces the carboxyl group to twist out of the plane of the benzene ring, as confirmed by X-ray crystallography. [, , , ]
A: Yes, this compound has been found to exist in at least three different polymorphic forms. [, , ] These polymorphs exhibit distinct crystal structures and, consequently, may display different physicochemical properties.
A: Additives can influence both the polymorphic outcome and morphology of this compound crystals. Studies have shown that additives like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) can favor the formation of specific polymorphs during crystallization from water. [, ] Molecular dynamics simulations suggest that additives such as urea, through their adsorption on specific crystal faces, can significantly impact the growth rate of crystals and potentially influence the resulting morphology and polymorphic form. []
A: this compound often serves as a model substrate in studies exploring palladium-catalyzed decarboxylative coupling reactions. These reactions offer valuable synthetic routes to various organic compounds. [, , ]
A: DFT calculations comparing the energy profiles of these reactions indicate that the free energy required for decarboxylation of this compound and benzoic acid is higher than the corresponding desulfitative process using sodium arylsulfinates. This suggests that desulfitative routes might offer advantages in terms of energy efficiency for synthesizing aryl ketones. []
A: DFT calculations have been extensively used to investigate the reaction mechanisms and energy profiles of reactions involving this compound, particularly in the context of palladium-catalyzed decarboxylative couplings and desulfitative synthesis of aryl ketones. [, ]
A: Yes, MD simulations have been employed to investigate the influence of crystallization additives on the morphology of this compound polymorphs. These simulations provide insights into the interaction of additives with different crystal faces, helping to rationalize their effect on crystal growth and morphology. []
A: While this specific document set doesn't provide extensive SAR data for this compound itself, research on related compounds like N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides highlights the impact of substitutions on biological activity. For instance, introducing a chlorine atom in the 5-position significantly increases the antidopamine activity of these compounds. [] Additionally, the S-enantiomer generally exhibits higher potency compared to the R-enantiomer. []
ANone: Several analytical techniques are employed for the characterization and quantification of this compound and related compounds:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a diode array detector (DAD), is widely used to analyze this compound in various matrices, including plant extracts and pharmaceutical formulations. This technique enables the separation and quantification of this compound from other components in the sample. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique employed to identify and quantify this compound, particularly in complex mixtures. This method involves separating the components of a sample based on their volatility and then identifying them based on their mass-to-charge ratios. [, ]
A: Studies on the herbicide isoxaben, which is metabolized to this compound in soil, provide some insights into its environmental fate. Research indicates that isoxaben is metabolized into non-toxic products in soil, including this compound, suggesting its potential for biodegradation in the environment. []
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